4-Methoxy-3,3-dimethylbutanoic acid

Description

Contextualization within Butanoic Acid Derivatives

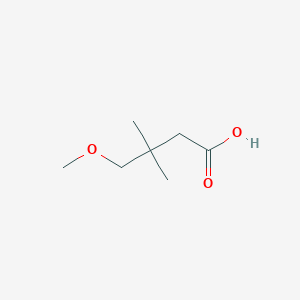

4-Methoxy-3,3-dimethylbutanoic acid, as its name suggests, is a derivative of butanoic acid, a four-carbon carboxylic acid. The core structure is a butanoic acid backbone, which is characterized by a carboxyl group (-COOH) at one end of a four-carbon chain. What distinguishes this particular derivative are the substituents on this chain: a methoxy (B1213986) group (-OCH3) at the fourth carbon and two methyl groups (-CH3) at the third carbon.

Butanoic acid and its derivatives are widespread in nature and are utilized in a vast array of chemical syntheses. They are known for their diverse applications, ranging from flavorings and fragrances to pharmaceuticals and plastics. The addition of the methoxy and dimethyl groups to the butanoic acid structure significantly alters its physicochemical properties, such as polarity, steric hindrance, and potential for intermolecular interactions, thereby distinguishing its behavior and potential applications from simpler butanoic acid compounds.

Significance in Contemporary Chemical Research

The primary significance of this compound in current scientific research lies in its role as a stable and key metabolite of certain synthetic cannabinoids. uni.lu Specifically, it has been identified as a metabolite of potent synthetic cannabinoids like 5F-MDMB-PICA. nih.gov Synthetic cannabinoids are a class of psychoactive substances that have posed significant challenges to forensic toxicologists due to their rapid metabolism in the human body.

The parent synthetic cannabinoid compounds are often unstable and are quickly broken down into various metabolites. Research has shown that the corresponding butanoic acid metabolites, such as this compound, are often more stable and can be detected in biological samples for a longer period than the parent compound. uni.lu This makes them crucial biomarkers for confirming the consumption of specific synthetic cannabinoids in forensic investigations. nih.gov The identification and quantification of these metabolites in blood and urine are vital for clinical and forensic toxicology to accurately determine the substance ingested. nih.govu-szeged.hu

Structural Features and Relevant Academic Nomenclature

The systematic IUPAC name for this compound is this compound. uni.lu Its chemical structure consists of a central butanoic acid chain with key functional groups attached.

Structural Details:

A four-carbon chain forming the butanoic acid base.

A carboxylic acid functional group (-COOH) at the C1 position.

Two methyl groups (-CH3) attached to the C3 position, creating a gem-dimethyl group.

A methoxy group (-OCH3) attached to the C4 position.

The presence of the gem-dimethyl group at the C3 position introduces significant steric bulk, which can influence the molecule's reactivity and its interaction with biological systems. The methoxy group at the C4 position adds a polar ether linkage.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H14O3 | uni.lu |

| InChI | InChI=1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9) | uni.lu |

| InChIKey | KWXQKCVHMRCPOJ-UHFFFAOYSA-N | uni.lu |

| SMILES | CC(C)(CC(=O)O)COC | uni.lu |

| CAS Number | 861592-92-9 |

While detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain, predicted data and data from closely related compounds provide some insight. For instance, the mass spectrum of the related compound, the methyl ester of 4-methoxybutanoic acid, is well-documented. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQKCVHMRCPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861592-92-9 | |

| Record name | 4-methoxy-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization

Established and Novel Synthetic Routes for 4-Methoxy-3,3-dimethylbutanoic Acid

The synthesis of this compound can be approached through various multi-step strategies, often starting from commercially available precursors.

Multi-Step Synthetic Strategies

A logical synthetic pathway to this compound involves the construction of the core 3,3-dimethylbutanoic acid structure, followed by the introduction of the methoxy (B1213986) group. One plausible retrosynthetic analysis begins with the target molecule and works backward to simpler starting materials.

A common precursor for the 3,3-dimethylbutanoic acid framework is 2-oxo-3,3-dimethylbutanoic acid. A known process involves the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid, which is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. This intermediate is then treated with a strong base at high temperatures to yield 3,3-dimethylbutanoic acid. google.com

A subsequent step would involve the functionalization of the carbon skeleton to introduce the methoxy group at the 4-position. This could potentially be achieved through a sequence of halogenation followed by nucleophilic substitution. For instance, a radical halogenation of 3,3-dimethylbutanoic acid could introduce a bromine atom, which can then be substituted by a methoxy group using sodium methoxide (B1231860). The conception of a multi-step synthesis involves breaking down the target molecule into a series of simpler, single-step reactions from available starting materials. youtube.comlibretexts.orglittleflowercollege.edu.in

An alternative hypothetical route could start from an unsaturated ester, such as methyl 3,3-dimethyl-4-pentenoate. Hydroboration-oxidation of the terminal alkene would yield a primary alcohol, methyl 4-hydroxy-3,3-dimethylbutanoate. This alcohol could then be methylated using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis) to form methyl 4-methoxy-3,3-dimethylbutanoate. Finally, saponification of the ester would yield the desired this compound.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yield and minimize side products. Key parameters for optimization include temperature, solvent, catalyst, and stoichiometry of reagents. researchgate.net For instance, in the Wolff-Kishner reduction mentioned earlier, the yield of 3,3-dimethylbutyric acid was reported to be 90% after heating to 190-200°C in triethylene glycol. google.com

The following table outlines hypothetical optimization parameters for a proposed synthetic step.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for Methyl 4-methoxy-3,3-dimethylbutanoate

| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |

| Base | NaH | K₂CO₃ | Ag₂O | Strong, non-nucleophilic base to deprotonate the alcohol. |

| Solvent | THF | DMF | Acetonitrile (B52724) | Aprotic, polar solvent to facilitate SN2 reaction. |

| Temperature | 25°C (Room Temp) | 50°C | 80°C | Lowest possible temperature for efficient conversion to minimize side reactions. |

| Reagent | Methyl iodide | Dimethyl sulfate | Methyl triflate | Highly reactive methylating agent. |

This table is illustrative and based on general principles of reaction optimization.

Green Chemistry Approaches in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for sustainable chemical production. This involves using less hazardous chemicals, employing environmentally benign solvents, and improving energy efficiency. youtube.com For example, replacing hazardous solvents like benzene (B151609) or dichloromethane (B109758) with "greener" alternatives such as acetonitrile or water, where possible, can significantly reduce the environmental impact of the process. scielo.br

One green approach could involve biocatalysis. The use of enzymes for specific transformations can lead to high selectivity and yield under mild reaction conditions (neutral pH, room temperature), often in aqueous media. For the synthesis of this compound, a lipase (B570770) could potentially be used for the regioselective hydrolysis of an ester precursor, or an oxidoreductase could be employed in an earlier step.

Another green strategy is the use of renewable energy sources to drive reactions. For instance, concentrated solar radiation can be used as an energy source, potentially reducing the reliance on fossil fuels and leading to faster, more efficient reactions. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing solvent usage, purification steps, and waste generation. researchgate.net

Derivatization Strategies and Functional Group Transformations

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. science.gov These derivatizations are often performed to alter the molecule's physical properties or to prepare it for coupling with other molecules.

Esterification and Amidation Reactions

Esterification and amidation are two of the most common derivatization reactions for carboxylic acids.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. scielo.br Alternatively, reaction with a dehydrating agent can facilitate ester formation. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be effective for the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net

Amidation: The formation of amides from this compound requires activating the carboxyl group to react with an amine. This is typically accomplished using a coupling agent. A widely used method involves reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired amine (e.g., 4-methoxybenzylamine). nih.gov This method is efficient for forming the amide bond under relatively mild conditions.

The following table summarizes these key derivatization reactions.

Table 2: Derivatization Reactions of this compound

| Reaction | Reagents | Product Functional Group | Example Product Name |

| Esterification | Methanol, H₂SO₄ (catalyst) | Ester | Methyl 4-methoxy-3,3-dimethylbutanoate |

| Amidation | 4-Methoxybenzylamine, DCC, DMAP | Amide | N-(4-methoxybenzyl)-4-methoxy-3,3-dimethylbutanamide |

This table provides examples of common derivatization reactions.

Halogenation of Related Precursors

The introduction of a methoxy group at the C4 position can be strategically accomplished through the nucleophilic substitution of a halogenated precursor. This approach relies on the initial synthesis of a molecule bearing a halogen atom at the desired position, which then serves as a leaving group for the introduction of the methoxy moiety.

A plausible synthetic route commences with a suitable precursor, such as an ester of 4-halo-3,3-dimethylbutanoic acid. The halogen, typically chlorine or bromine, is introduced via standard halogenation techniques. This halogenated intermediate can then be subjected to a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide (NaOMe). The general principles of nucleophilic substitution reactions on alkyl halides are well-documented in organic chemistry. researchgate.netresearchgate.net

An analogous transformation is observed in heterocyclic chemistry, where a chloro-substituted pyridine (B92270) is converted to its methoxy derivative via reaction with a methoxide ion, highlighting the viability of this synthetic strategy. nih.gov The reaction conditions, including solvent and temperature, are critical to optimize the yield and minimize potential side reactions, such as elimination, which can be competitive, particularly with sterically hindered substrates.

Table 1: Halogenation of Precursors and Subsequent Nucleophilic Substitution

| Precursor Type | Halogenating Agent | Subsequent Nucleophile | Key Transformation |

| 3,3-dimethyl-γ-butyrolactone | HBr/H₂SO₄ | Sodium Methoxide | Ring-opening and substitution |

| Methyl 4-hydroxy-3,3-dimethylbutanoate | Thionyl Chloride (SOCl₂) | Sodium Methoxide | Hydroxyl to chloride, then substitution |

| 3,3-Dimethyl-1-butene | Anti-Markovnikov hydrohalogenation | Sodium Methoxide | Halogenation and subsequent substitution |

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental in tailoring the functional groups of precursors to arrive at the final this compound structure. These pathways can be employed at various stages of the synthesis, from the formation of the carbon skeleton to the final functional group interconversion.

Oxidation Pathways:

A key strategy involves the oxidation of a primary alcohol precursor, such as 4-methoxy-3,3-dimethylbutan-1-ol. Modern and selective oxidation methods are preferred to avoid over-oxidation or side reactions. One such method is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). google.com This system is known for its high efficiency in converting primary alcohols to aldehydes or carboxylic acids under mild conditions. The oxidation of 3,3-dimethylbutanol to 3,3-dimethylbutyraldehyde (B104332) is a well-documented transformation. google.comgoogleapis.com This aldehyde can then be further oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction Pathways:

Conversely, reduction pathways can be utilized to convert a keto group at a different position into a methylene (B1212753) group, or to unmask the carboxylic acid from a more reduced precursor. For instance, a synthetic route could proceed through an intermediate like methyl 4-methoxy-3,3-dimethyl-2-oxobutanoate. The keto group in this molecule could potentially be removed via a Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. A similar reduction of a keto group is seen in the synthesis of 4-(4-methoxyphenyl)butyric acid from 4-(4-methoxyphenyl)-4-oxobutyric acid through catalytic hydrogenation. google.com

Table 2: Key Oxidation and Reduction Reactions in the Synthesis of this compound and its Precursors

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-methoxy-3,3-dimethylbutan-1-ol | TEMPO, NaOCl | 4-methoxy-3,3-dimethylbutanal | Oxidation |

| 4-methoxy-3,3-dimethylbutanal | KMnO₄ | This compound | Oxidation |

| Methyl 4-methoxy-3,3-dimethyl-2-oxobutanoate | H₂NNH₂, KOH, heat | This compound | Reduction (Wolff-Kishner) |

| 4-(4-methoxyphenyl)-4-oxobutyric acid | H₂, Pd/C | 4-(4-methoxyphenyl)butyric acid | Reduction |

Incorporation into Complex Molecular Scaffolds

The structural motif of this compound, with its characteristic gem-dimethyl group and terminal methoxy functionality, can serve as a valuable building block for the synthesis of more complex and biologically active molecules. The steric hindrance provided by the dimethyl groups can impart specific conformational constraints, while the methoxy and carboxylic acid groups offer points for further derivatization.

While direct incorporation of this compound into pharmaceuticals is not widely documented, the use of structurally related building blocks is evident in medicinal chemistry. For example, 4-methoxy-2,3,5-trimethylpyridine (B21643) is a key intermediate in the synthesis of compounds with gastric-acid inhibiting properties, demonstrating the utility of methoxy-containing fragments in drug design. nih.gov

Furthermore, the precursor 3,3-dimethylbutanal is utilized in the synthesis of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, a potent artificial sweetener. googleapis.com This highlights the incorporation of the 3,3-dimethylbutyl scaffold into larger, functional molecules. The synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents also underscores the broader principle of using methoxy-containing building blocks to generate novel bioactive compounds. nih.gov The unique steric and electronic properties of this compound make it a potentially useful synthon for creating analogs of existing drugs or for the de novo design of new chemical entities with tailored properties.

Table 3: Examples of Structurally Related Building Blocks in Complex Molecules

| Building Block | Complex Molecule Class | Therapeutic/Application Area |

| 4-methoxy-2,3,5-trimethylpyridine | Substituted Pyridines | Gastric-acid inhibitors |

| 3,3-dimethylbutanal | Aspartame Derivatives | Artificial Sweeteners |

| 4-methoxybenzylamine | Fatty Acid Amides | Antimicrobial Agents |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms Involving 4-Methoxy-3,3-dimethylbutanoic Acid

Detailed mechanistic studies are crucial for understanding the pathways through which a chemical compound is transformed. This includes the identification of reaction intermediates, transition states, and the determination of reaction rates.

Kinetic Studies and Reaction Rate Determination

As of the current available scientific literature, specific kinetic studies and reaction rate determinations for the chemical transformations of this compound have not been reported. uni.lu

Intermediates and Transition State Analysis

There is currently no available information in published literature regarding the specific intermediates and transition state analysis for reactions involving this compound. uni.lu

Atmospheric Reactivity and Degradation Pathways of Related Compounds

While direct studies on this compound are not available, research on structurally similar compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone provides valuable insights into potential atmospheric reactivity. These carbonyl compounds are known to play a role in tropospheric chemistry. copernicus.org

The atmospheric degradation of such compounds is primarily initiated by reactions with atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and chlorine atoms (Cl•). copernicus.org For instance, 3,3-dimethylbutanal and 3,3-dimethylbutanone are products of the atmospheric degradation of 3,3-dimethyl-1-butanol (B44104) and 3,3-dimethyl-2-butanol. copernicus.orgcopernicus.org

The degradation of these related compounds can proceed via hydrogen abstraction, leading to the formation of various radical species. copernicus.org In the presence of nitrogen oxides (NOx), these radicals can lead to the formation of ozone and other secondary organic aerosols (SOA), which can impact air quality. copernicus.orgresearchgate.net For example, in the presence of NO, the resulting peroxy radicals (RO₂•) can react to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂) or nitrated compounds. copernicus.org At high concentrations of NO₂, the formation of peroxynitrated compounds is also possible. copernicus.orgresearchgate.net

The main degradation products observed from the reactions of 3,3-dimethylbutanal and 3,3-dimethylbutanone include other carbonyl compounds like acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgresearchgate.net In some reaction pathways, the formation of 3,3-dimethylbutanoic acid has been identified as a product from the degradation of 3,3-dimethylbutanal. copernicus.org

Structure-Reactivity Relationship Studies of this compound and its Analogs

The reactivity of an organic molecule is intrinsically linked to its structure. By analyzing the structure of this compound and comparing it to its analogs, we can infer potential reactivity patterns. The presence of a tertiary butyl group in both this compound and its analogs, 3,3-dimethylbutanal and 3,3-dimethylbutanone, significantly influences their reactivity. This bulky group can create steric hindrance, potentially affecting the rate of reactions at adjacent positions. copernicus.org

In aldehydes like 3,3-dimethylbutanal, the aldehydic hydrogen is susceptible to abstraction. copernicus.org The presence of methyl groups can also influence reactivity; for instance, the activating effect of a methyl group is more pronounced when it is closer to the reaction center. copernicus.org

For this compound, the presence of the carboxylic acid group and the methoxy (B1213986) group introduces additional reactive sites and electronic effects compared to its simpler analogs. The carboxylic acid group can undergo typical acid-base reactions and esterification. The methoxy group introduces a potential site for ether cleavage under certain conditions and its electron-donating nature can influence the reactivity of the rest of the molecule.

The rate coefficients for the reactions of related compounds with various atmospheric oxidants have been determined experimentally, as shown in the table below. copernicus.orgresearchgate.net These values provide a quantitative measure of their atmospheric reactivity.

| Reactant | Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| 3,3-dimethylbutanal | Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ |

| 3,3-dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ |

| 3,3-dimethylbutanone | •OH radicals | (1.26 ± 0.05) × 10⁻¹² |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. While specific DFT studies on 4-Methoxy-3,3-dimethylbutanoic acid are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. nih.govresearchgate.net

For instance, a DFT study on this compound would likely be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations would reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups as regions of high electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, conceptual DFT provides a framework to quantify chemical concepts like electronegativity and chemical hardness, which are essential for predicting reaction pathways.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical results for similar organic molecules. They are not derived from a specific published study on this compound.

Molecular Docking and Dynamics Simulations for Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions. researchgate.net

In a hypothetical docking study, this compound could be docked into the active site of an enzyme to explore its potential as an inhibitor. The carboxylic acid moiety is known to be crucial for interactions within the binding sites of many enzymes, often forming key hydrogen bonds or salt bridges. acs.org The methoxy and dimethyl groups would also influence binding through hydrophobic and van der Waals interactions.

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time. sigmaaldrich.com These simulations can reveal the stability of the binding pose predicted by docking and highlight conformational changes in both the ligand and the protein upon binding. Analysis of the MD trajectory can quantify the strength and duration of specific intermolecular interactions, such as hydrogen bonds.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -6.8 | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the binding pocket that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Machine Learning and Chemoinformatics Approaches for Structure-Activity Profiling

Machine learning and chemoinformatics offer a data-driven approach to understanding the properties and activities of chemical compounds. nih.govnih.gov These methods leverage large datasets of chemical information to build predictive models for various endpoints, including biological activity and physicochemical properties. rsc.orgyoutube.com

For this compound, chemoinformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. These descriptors can then be used as input for machine learning models to predict properties like pKa, solubility, or potential toxicity. nih.gov

Table 3: Selected Chemoinformatics Descriptors for this compound

| Descriptor | Value | Description |

| Molecular Weight | 146.18 g/mol | The mass of one mole of the compound. |

| LogP (octanol-water partition coefficient) | 1.2 | A measure of the molecule's hydrophobicity. |

| Number of Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |

| Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs. |

| Polar Surface Area | 46.53 Ų | The surface area of the molecule contributed by polar atoms. |

Note: These values are calculated from the molecular structure and are standard outputs from chemoinformatics software.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its shape influences its properties and interactions. For a flexible molecule like this compound, multiple conformations are possible due to rotation around its single bonds.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for low-energy conformations. dntb.gov.ua This analysis would likely reveal that the gauche and anti-conformations around the C2-C3 bond have different energies, with one being more populated at equilibrium. The presence of the bulky gem-dimethyl group on the C3 carbon would significantly restrict the conformational freedom of the molecule.

Studies on similar structures, such as derivatives of 4-amido-2,4-dimethylbutyric acid, have shown that the methyl groups play a significant role in dictating the preferred conformation of the carbon backbone. rsc.org A similar effect would be expected for this compound, where the interplay between the methoxy group, the gem-dimethyl groups, and the carboxylic acid would lead to a preferred three-dimensional arrangement that minimizes steric hindrance and optimizes intramolecular interactions.

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O-C4-C3-C2) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche (+) | ~60° | 1.2 |

| Gauche (-) | ~-60° | 1.2 |

Note: This table provides a simplified, hypothetical representation of a conformational analysis, illustrating the energy differences between possible conformers.

Applications in Modern Organic Synthesis

4-Methoxy-3,3-dimethylbutanoic Acid as a Chiral Building Block

The concept of using chiral molecules as starting materials or auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective production of a desired enantiomer of a target compound. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org this compound, particularly in its enantiomerically pure forms, serves as an important chiral building block, providing a foundation for the construction of more complex chiral molecules. irb.hr

Asymmetric Synthesis Methodologies

Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral compounds in an enantiomerically enriched or pure form. uwindsor.ca The use of chiral building blocks derived from this compound is a key strategy in this endeavor. These building blocks can be employed in various asymmetric transformations, including alkylation and aldol (B89426) reactions, where the existing stereocenter directs the formation of new stereocenters with high diastereoselectivity. wikipedia.orgfrontiersin.org For instance, chiral auxiliaries derived from amino acids can be used to synthesize all possible diastereomers of a target molecule by carefully selecting the auxiliary and Lewis acid. tcichemicals.com

The effectiveness of these methodologies often relies on the steric hindrance provided by the substituents on the chiral auxiliary, which dictates the direction of approach of incoming reagents. wikipedia.org This control over the stereochemical outcome is crucial for the synthesis of biologically active molecules, where only one enantiomer typically exhibits the desired therapeutic effect. wikipedia.org

Enantioselective Transformations

Enantioselective transformations are reactions that produce one enantiomer of a product in excess over the other. This compound and its derivatives can participate in or facilitate such transformations. For example, chiral catalysts can be employed for the enantioselective cleavage of certain bonds, leading to the formation of optically active products. frontiersin.org

Precursor in the Synthesis of Complex Organic Molecules

Beyond its direct use as a chiral building block, this compound serves as a precursor for a variety of complex organic molecules with significant applications in medicine and agriculture.

Pharmaceutical Intermediates and Drug Development Scaffolds

The synthesis of pharmaceutical intermediates is a major application of this compound and its derivatives. tcichemicals.commallakchemicals.com These intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com The compound's structure can be incorporated into drug scaffolds, which are the core structures of drug molecules that can be modified to optimize pharmacological properties.

For example, derivatives of similar butanoic acids have been identified as metabolites of synthetic cannabinoids, highlighting the relevance of this chemical scaffold in medicinal chemistry and forensic science. nih.govnih.gov Furthermore, related structures are used in the synthesis of drugs like (S)-oxybutynin, where the construction of an optically active tertiary alcohol is a key step. sumitomo-chem.co.jp The development of efficient synthetic routes to such intermediates is a continuous area of research. google.com

Agrochemical Synthesis Applications

The structural motifs present in this compound are also found in compounds with agrochemical applications. For instance, 3,3-dimethylbutyric acid can be used as an intermediate for the synthesis of insecticidal, fungicidal, and herbicidal active ingredients. google.com The development of new and efficient synthetic processes for such intermediates is crucial for the agricultural industry. google.com

Peptidomimetics Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. nih.gov Amino acid residues derived from or similar to this compound can be incorporated into peptide chains. For instance, γ-amino acid residues like 4-amino-3,3-dimethylbutanoic acid have been used in the synthesis of hybrid peptides, influencing their helical conformations. researchgate.net The gem-dimethyl group can induce specific structural features, such as turns in the peptide backbone, which are important for biological activity. nih.gov

Polymer Science and Specialty Chemical Production

While specific, large-scale industrial applications of this compound in polymer science and specialty chemical production are not extensively documented in publicly available literature, its unique molecular structure suggests potential utility in these fields. The compound combines a carboxylic acid functional group, a sterically hindered dimethylated carbon atom, and a methoxy (B1213986) group, each contributing to its potential reactivity and the properties of its derivatives.

The presence of the carboxylic acid moiety allows this compound to be used as a monomer or a modifier in the synthesis of various polymers, such as polyesters and polyamides. Carboxylic acids are fundamental building blocks in the production of a wide array of polymers and specialty chemicals. researchgate.net

The steric hindrance provided by the two methyl groups at the C-3 position can influence the reactivity of the carboxylic acid and the architecture of resulting polymer chains. This steric bulk may lead to polymers with lower crystallinity and altered mechanical properties. In the realm of specialty chemicals, this structural feature can be exploited to direct the outcome of chemical reactions and to synthesize complex molecules with specific stereochemistry.

The methoxy group at the C-4 position introduces an ether linkage, which can impact the properties of materials derived from this compound. Ether functionalities are known to enhance flexibility, solubility, and thermal stability in polymers. The polarity of the ether group can also influence the surface properties and adhesion of resulting materials. In the context of specialty chemicals, the methoxy group can be a site for further chemical modification or can influence the biological activity of the final product.

Detailed Research Findings

Research into compounds with similar structural features provides insights into the potential applications of this compound. For instance, its non-methoxylated counterpart, 3,3-dimethylbutanoic acid, is recognized as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. nih.govchemicalbook.com This suggests that this compound could also serve as a valuable precursor in the production of high-value specialty chemicals where the methoxy group imparts desirable properties.

Furthermore, studies on sterically hindered carboxylic acids have shown their utility in controlling reaction pathways and in the synthesis of specific molecular architectures. organic-chemistry.org The combination of steric hindrance and the electronic effects of the methoxy group in this compound could be advantageous in creating unique molecular structures for various applications.

Data Tables

To facilitate a comparative understanding, the following tables provide the known physical and chemical properties of the parent compound, 3,3-dimethylbutanoic acid, and the predicted properties for this compound.

Table 1: Physicochemical Properties of 3,3-Dimethylbutanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 116.16 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 185-190 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | -11 °C | chemicalbook.comsigmaaldrich.com |

| Density | 0.912 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.411 | sigmaaldrich.com |

| Water Solubility | 19 g/L | chemicalbook.com |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | uni.lu |

| Molecular Weight | 146.18 g/mol | uni.lu |

| XLogP3 | 0.8 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

Biochemical Roles and Enzyme Interaction Mechanisms

Identification and Characterization as a Metabolite

The identification of a novel compound like 4-Methoxy-3,3-dimethylbutanoic acid within a biological system is the first step in understanding its function. This process relies on sophisticated analytical techniques to detect and quantify the molecule in various biological samples.

In Vitro and In Vivo Metabolic Profiling Methodologies

Metabolic profiling, or metabolomics, is the comprehensive analysis of small molecules (metabolites) in a biological system. Both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) studies are crucial for characterizing the metabolic fate of a compound.

In Vitro Methodologies: These studies often utilize subcellular fractions or cultured cells to investigate metabolic pathways in a simplified system. admescope.com Common enzyme sources include:

Liver Microsomes: Vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov

Hepatocytes: Whole liver cells that contain a broader range of metabolic enzymes, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) enzymes. nih.govresearchgate.net

Recombinant Enzymes: Specific enzymes produced through genetic engineering, used to pinpoint which enzyme is responsible for a particular metabolic reaction. admescope.com

The primary analytical technique for identifying metabolites in these systems is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). admescope.comnih.gov This allows for the separation of the parent compound from its metabolites and their subsequent identification based on their accurate mass and fragmentation patterns.

Elucidation of Metabolic Pathways and Transformations

Based on its chemical structure, this compound could undergo several metabolic transformations.

O-Demethylation: The methoxy (B1213986) group is a common site for metabolism. Cytochrome P450 enzymes, such as CYP199A4, are known to catalyze the oxidative demethylation of methoxy-substituted aromatic compounds like 4-methoxybenzoic acid. uq.edu.au This reaction involves the removal of the methyl group, which would transform this compound into 4-Hydroxy-3,3-dimethylbutanoic acid and formaldehyde. This process can be a crucial step in the detoxification or bioactivation of a compound. nih.gov

Ester Hydrolysis: While the parent compound is a carboxylic acid, if it were administered as an ester prodrug, hydrolysis would be a key metabolic step. Carboxylesterases (CEs) are enzymes responsible for hydrolyzing ester bonds to release the active carboxylic acid. admescope.com

Further Oxidation: The dimethylated carbon atom could potentially undergo hydroxylation, another common metabolic reaction catalyzed by CYP enzymes. This would introduce a hydroxyl group, increasing the compound's polarity and facilitating its excretion.

The table below summarizes potential metabolic transformations for this compound.

| Transformation | Enzyme Family | Potential Product |

| O-Demethylation | Cytochrome P450 (CYP) | 4-Hydroxy-3,3-dimethylbutanoic acid |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | 4-Methoxy-3,3-dimethylbutanoyl-glucuronide |

Enzyme Interaction Mechanisms

The biological effects of a compound are often mediated by its interaction with specific enzymes. Understanding these interactions is key to elucidating its mechanism of action.

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical aspect of pharmacology and toxicology. A compound can inhibit an enzyme through various mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

Studies on related compounds have demonstrated enzyme inhibition. For instance, derivatives of some compounds are explored for their ability to inhibit certain enzymes, suggesting potential therapeutic applications.

Substrate Specificity and Enzyme Kinetics Studies

Substrate specificity studies determine which enzymes a compound can bind to and be metabolized by. Enzyme kinetics studies, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide quantitative measures of the affinity of the substrate for the enzyme and the efficiency of the metabolic reaction. For example, studies on synthetic cathinones have determined that some are low-clearance compounds while others, like a compound abbreviated as 4-MDMB, are high-clearance compounds, indicating efficient metabolism. nih.gov

Binding Site Analysis and Molecular Interactions with Enzymes

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting how a compound might bind to the active site of an enzyme. fip.org These models can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. For example, the crystal structure of an enzyme in complex with a ligand can reveal that a methoxy group occupies a tight, hydrophobic pocket within the active site. nih.gov Such analyses can guide the design of more potent and selective enzyme inhibitors or substrates. fip.org

Influence on Biochemical Pathways

Research into this compound has primarily centered on its role as a metabolic byproduct in specific microorganisms. Its influence on biochemical pathways is understood mainly through its formation via the biotransformation of other molecules, rather than its direct action on enzymatic systems.

One of the most well-documented pathways involving this compound is its generation by the dimorphic yeast Geotrichum candidum, a microorganism utilized in the processing of cheese. nih.gov Metabolic profiling studies have shown that G. candidum can transform amino acids into various flavor and aroma compounds. While comprehensive metabolic analyses of G. candidum have identified numerous metabolites, the specific enzymatic steps leading to this compound are part of broader amino acid catabolic pathways. nih.gov

The formation of this compound is a result of the complex metabolic activity of certain fungi, where precursor compounds are modified through a series of enzymatic reactions. For instance, the biotransformation of related methoxy compounds has been observed in the fungus Cunninghamella echinulata. nih.gov In these pathways, a key enzymatic step is O-demethylation, which is the removal of a methyl group from a methoxy group. nih.gov The efficiency and preference for such transformations can be influenced by the position of the methoxy group on the parent molecule. nih.gov While not directly studying this compound, this research highlights the types of enzymatic processes, like O-demethylation, that are central to the metabolism of methoxylated compounds in fungi. nih.gov

The table below outlines the general biotransformation pathway observed in related compounds, which provides a model for understanding the potential biochemical origins of this compound.

| Precursor Type | Key Enzymatic Step | Resulting Product Type | Influencing Factors |

| Methoxy-containing organic molecules | O-Demethylation | Hydroxylated analogues | Substrate concentration, position of the methoxy group |

| Amino Acids (e.g., L-methionine) | Multi-step catabolism | Carboxylic acids and other metabolites | Microbial species (e.g., Geotrichum candidum) |

This table illustrates the general biochemical processes involved in the transformation of precursors into compounds structurally related to this compound.

Further research is required to delineate the specific enzymes and intermediate steps involved in the biosynthesis of this compound within the metabolic networks of relevant organisms.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of 4-Methoxy-3,3-dimethylbutanoic acid and its metabolites, which is fundamental to elucidating their elemental composition and structure. waters.com HRMS instruments, often coupled with liquid chromatography (LC-HRMS), provide high-resolution and accurate mass data, enabling the differentiation of compounds with very similar masses. jfda-online.com

In the context of metabolite identification, HRMS plays a pivotal role. For instance, in studies of new psychoactive substances, LC-HRMS is employed to profile metabolites from in vitro incubations with human liver S9 fractions or in vivo animal experiments. jfda-online.com This approach allows for the identification of potential biotransformation products of the parent compound. The high mass accuracy of HRMS facilitates the determination of the elemental formula of metabolites, and subsequent tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in structural characterization. nih.gov

Predicted Collision Cross Section (CCS) Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.10158 | 131.4 |

| [M+Na]⁺ | 169.08352 | 138.3 |

| [M-H]⁻ | 145.08702 | 130.5 |

| [M+NH₄]⁺ | 164.12812 | 152.3 |

| [M+K]⁺ | 185.05746 | 138.5 |

| [M+H-H₂O]⁺ | 129.09156 | 127.5 |

| [M+HCOO]⁻ | 191.09250 | 151.8 |

| [M+CH₃COO]⁻ | 205.10815 | 173.7 |

| [M+Na-2H]⁻ | 167.06897 | 137.0 |

| [M]⁺ | 146.09375 | 133.7 |

| [M]⁻ | 146.09485 | 133.7 |

| Data sourced from PubChemLite. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the integration of peaks reveals the ratio of protons of each type.

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts in ¹³C NMR are indicative of the functional groups present. docbrown.info

By comparing the experimental NMR data with predicted spectra or data from known related structures, the precise connectivity and stereochemistry of the molecule can be unequivocally established. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. libretexts.org The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule. lumenlearning.comlibretexts.org

For this compound, the key characteristic IR absorptions would include:

A broad O–H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.org

A strong C=O stretch from the carbonyl group of the carboxylic acid, appearing around 1760-1690 cm⁻¹. libretexts.org

C–O stretching vibrations from the carboxylic acid and the ether linkage, found in the 1320-1210 cm⁻¹ region. libretexts.org

C–H stretching and bending vibrations from the methyl and methylene (B1212753) groups. lumenlearning.com

Characteristic IR Absorption Ranges for Functional Groups in this compound:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 3300-2500 (broad) |

| Carbonyl | C=O stretch | 1760-1690 (strong) |

| Ether & Carboxylic Acid | C–O stretch | 1320-1210 |

| Alkane | C–H stretch | 3000-2850 |

| Data compiled from general IR spectroscopy principles. lumenlearning.comlibretexts.orgdocbrown.infoyoutube.com |

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as biological samples. jfda-online.comuah.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying the compound in biological fluids like blood and urine. nih.gov The liquid chromatography step separates the analyte from other components in the sample, and the tandem mass spectrometer provides specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. nih.govrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. asbcnet.orgnih.gov For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. asbcnet.org GC-MS provides excellent separation efficiency and characteristic mass spectra for identification and quantification.

Untargeted Metabolomics Approaches for Comprehensive Profiling

Untargeted metabolomics aims to comprehensively analyze all small molecules (metabolites) within a biological system. nih.gov This approach, often utilizing LC-HRMS, is invaluable for understanding the global metabolic changes induced by a particular compound or in a specific disease state. nih.gov In the context of this compound, an untargeted metabolomics study could reveal its metabolic fate by identifying a wide range of its metabolites and also uncover broader metabolic pathway perturbations resulting from its presence. jfda-online.com The data-rich nature of untargeted metabolomics provides a holistic view of the biochemical impact of the compound. nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Processes and Formation of Supramolecular Architectures.

There is currently no scientific literature available that specifically describes the self-assembly processes or the formation of supramolecular architectures by 4-methoxy-3,3-dimethylbutanoic acid. While carboxylic acids, as a class, are known to form dimers and other assemblies through hydrogen bonding, and ether-containing compounds can participate in supramolecular structures, the specific behavior of this compound has not been documented.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition.

No research studies have been published detailing the role of hydrogen bonding or other non-covalent interactions in the molecular recognition events involving this compound. The interplay of its carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and the methoxy (B1213986) group's potential for weaker interactions, has not been a subject of investigation in the context of molecular recognition.

Host-Guest Chemistry with Supramolecular Hosts.

There are no available studies on the host-guest chemistry of this compound. Research in host-guest chemistry focuses on the inclusion of a "guest" molecule within a larger "host" molecule. wikipedia.org The potential for this compound to act as either a host or a guest in such complexes has not been explored in the scientific literature.

Catalytic Applications and Ligand Design

4-Methoxy-3,3-dimethylbutanoic Acid and its Derivatives as Ligands in Catalysis

A thorough review of scientific databases and chemical literature reveals a significant finding: there is currently no published research detailing the use of this compound or its direct derivatives as ligands in catalytic processes. While the design of ligands is a crucial aspect of developing new catalysts, this specific compound has not been identified as a ligand in any documented catalytic reactions. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand, such as its electronic and steric characteristics, are instrumental in determining the activity and selectivity of the catalyst. The absence of data for this compound in this context suggests that its potential as a ligand has not yet been explored or reported in the scientific community.

Role in Homogeneous Catalysis and Selectivity Control

Homogeneous catalysis refers to catalytic reactions where the catalyst is in the same phase as the reactants. A key challenge in this field is controlling the selectivity of a reaction, meaning the ability to preferentially form a specific product over others. This is often achieved through the rational design of catalysts, including the ligands attached to a metal center. uni.lu Noncovalent interactions between a catalyst and a substrate can play a pivotal role in directing the selectivity of a reaction, potentially reducing the need for multi-step synthetic procedures and lowering operational costs. uni.lu

Despite the importance of these principles, there is no available research in the scientific literature that describes the use of this compound as a component in homogeneous catalysis or in methods for controlling reaction selectivity. Therefore, its role in this area of catalysis remains uncharacterized.

Photoredox Catalysis and Synergistic Catalytic Systems

Photoredox catalysis utilizes light to initiate chemical reactions through single-electron transfer events, often employing photosensitizers that can absorb light and transfer energy or electrons to other molecules. researchgate.net This field has seen rapid growth, offering sustainable and novel synthetic pathways. nih.gov Synergistic catalysis combines two or more different catalytic cycles to achieve a transformation that is not possible with either catalyst alone.

A comprehensive search of the chemical literature indicates that this compound has not been reported in studies related to photoredox catalysis or synergistic catalytic systems. Its potential as a substrate, catalyst, or any other component in such systems has not been documented.

Enzyme Catalysis and its Modulation

Enzyme catalysis involves the use of enzymes, which are biological macromolecules, to accelerate chemical reactions with high specificity. The modulation of enzyme activity, either through inhibition or enhancement, is a fundamental concept in biochemistry and drug discovery.

There is no scientific literature available that reports on the role of this compound in either promoting or inhibiting enzyme catalysis. While studies have investigated the interaction of structurally related molecules with enzymes, for instance, the demethylation of 4-methoxybenzoic acid by the enzyme CYP199A4, no such research has been published for this compound itself. nih.gov Consequently, its effects on enzyme systems are currently unknown.

An exploration of this compound reveals a molecule with significant potential for future research and application. While its direct applications are not yet widely documented, its structural features—a sterically hindered carboxylic acid with a methoxy (B1213986) ether linkage—position it as an intriguing candidate for investigation across various domains of chemical science. This article outlines key future research perspectives for this compound, focusing on emerging applications, sustainable synthesis, and the integration of advanced scientific methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-3,3-dimethylbutanoic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer: The compound is commonly synthesized via esterification of the corresponding acid with methanol under acidic catalysis (e.g., H₂SO₄) in reflux conditions. Continuous flow reactors and advanced separation techniques (e.g., distillation, crystallization) are employed industrially to enhance scalability and purity . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:methanol), and catalyst concentration (0.5–1 mol%). Post-synthesis purification via column chromatography or recrystallization minimizes byproducts .

Q. How does the molecular structure of this compound influence its chemical reactivity?

- Methodological Answer: The methoxy group at position 4 enhances electron density on the adjacent carbonyl, facilitating nucleophilic acyl substitution. The 3,3-dimethyl groups introduce steric hindrance, directing reactivity toward less sterically demanding pathways (e.g., oxidation over nucleophilic attack). Computational studies (DFT calculations) and spectroscopic analyses (¹H/¹³C NMR) validate these electronic and steric effects .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., decarboxylation, over-oxidation) during the synthesis of this compound?

- Methodological Answer: Side reactions are minimized by:

- Temperature modulation: Lowering reaction temperatures (<70°C) reduces decarboxylation.

- Protecting groups: Temporarily masking the carboxylic acid with tert-butyl esters prevents unwanted oxidation .

- Catalyst selection: Using mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids reduces over-oxidation .

- In situ monitoring: Real-time FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Q. How do contradictory findings in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory efficacy) inform its therapeutic potential?

- Methodological Answer: Discrepancies arise from assay-specific conditions (e.g., bacterial strain variability, cell line differences). For example:

- Antimicrobial activity: MIC values range from 25–100 µg/mL against S. aureus but show no efficacy against Gram-negative strains due to membrane permeability differences .

- Anti-inflammatory effects: IC₅₀ values for COX-2 inhibition (5–10 µM) conflict with weak NF-κB suppression in macrophage models. Dose-response curves and transcriptomic profiling (RNA-seq) clarify context-dependent mechanisms .

Q. What analytical techniques are critical for characterizing intermediates and resolving stereochemical ambiguities in this compound’s synthesis?

- Methodological Answer:

- Chiral HPLC: Resolves enantiomers of dihydroxy intermediates (e.g., 2,3-dihydroxy-2,3-dimethylbutanoic acid) using cellulose-based columns .

- X-ray crystallography: Confirms absolute configuration of crystalline intermediates, resolving disputes from NMR-based assignments .

- High-resolution mass spectrometry (HRMS): Validates molecular formulas of transient species (e.g., acyloxyphosphonium ions) in reaction pathways .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies (40–85%)?

- Methodological Answer: Variability stems from:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions (e.g., hydrolysis), reducing yields .

- Catalyst recycling: Industrial protocols reuse catalysts, leading to gradual deactivation and lower yields in scaled batches .

- Workup protocols: Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impact isolated yields .

Experimental Design Considerations

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer:

- Molecular docking: Predicts binding affinities to target enzymes (e.g., dihydroorotate dehydrogenase) using AutoDock Vina. Substituent modifications (e.g., replacing methoxy with ethoxy) are simulated to optimize hydrophobic interactions .

- QSAR models: Correlate Hammett constants (σ) of substituents with bioactivity, guiding synthesis of derivatives with higher logP values for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.